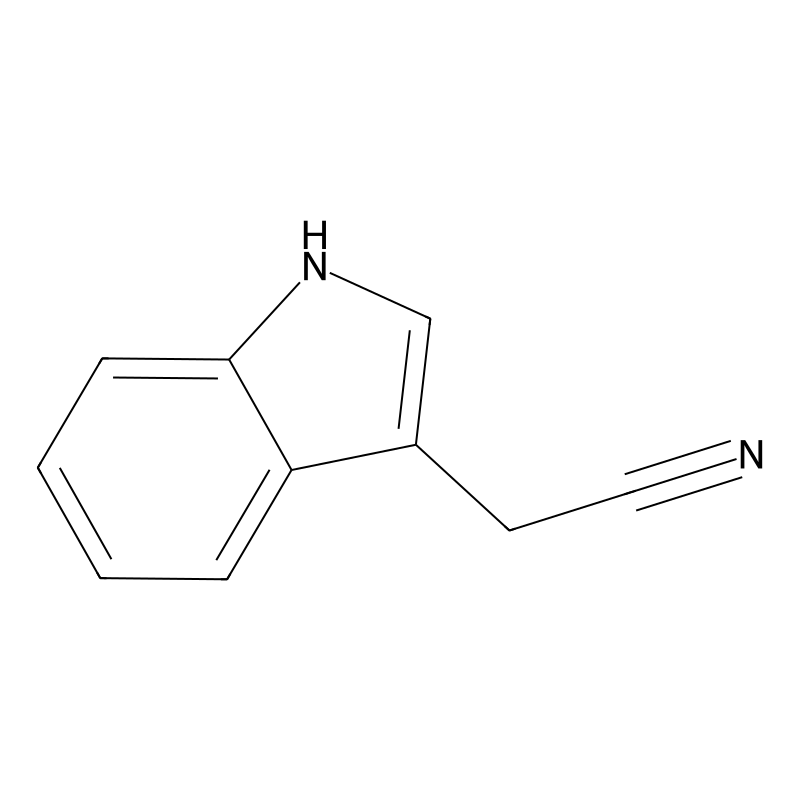3-Indoleacetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Phytoalexin: When under attack by pathogens, plants produce various defense compounds called phytoalexins. 3-IAN falls under this category, acting as a toxin against bacteria and fungi . It disrupts the invading organism's cell wall, metabolism, and reproduction, ultimately preventing successful infection .
- Antibacterial activity: Studies have shown that 3-IAN inhibits the biofilm formation of both E. coli O157:H7 and Pseudomonas aeruginosa, two common bacterial pathogens, without affecting their overall growth . This suggests its potential application in controlling bacterial infections without harming the beneficial bacterial communities.
Potential for Antiviral Treatment
Recent research has explored the potential of 3-IAN as an antiviral agent:
- Influenza A virus: Studies have demonstrated that 3-IAN effectively inhibits the replication of Influenza A virus both in cell cultures and in mouse models . This suggests its potential as a therapeutic option for influenza treatment.
- SARS-CoV-2: Promising research indicates that 3-IAN exhibits antiviral activity against SARS-CoV-2, the virus responsible for COVID-19, in both cell cultures and mouse models . This finding warrants further investigation to explore its potential as a treatment for COVID-19.
3-Indoleacetonitrile is a chemical compound with the molecular formula C₁₀H₈N₂ and an average molecular weight of approximately 156.18 g/mol. It is classified as a phytoalexin, a type of antibiotic produced by plants in response to stress or pathogen attack. The compound is also known by its IUPAC name, 2-(1H-indol-3-yl)acetonitrile, and has a CAS Registry Number of 771-51-7. Structurally, it features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
- Nucleophilic Substitution: The nitrile group can be substituted under certain conditions.
- Hydrolysis: This reaction can convert the nitrile group into a carboxylic acid.
- Reduction: The nitrile can be reduced to an amine or aldehyde using suitable reducing agents.
Synthesis methods often involve reactions such as the Sandmeyer or Schiemann reactions, which are common for creating halogenated derivatives of indoles .
3-Indoleacetonitrile exhibits significant biological activity, particularly in antiviral applications. Recent studies have demonstrated its effectiveness against influenza A virus both in vitro and in vivo. In laboratory settings, it has shown the ability to reduce viral titers and alleviate symptoms in infected animal models. Its potential as an antiviral agent highlights its importance in pharmaceutical research .
Additionally, indole derivatives are known for their broad biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This makes 3-indoleacetonitrile a compound of interest in various fields of medicinal chemistry .
Several methods exist for synthesizing 3-indoleacetonitrile:
- From Indole: The most common method involves reacting indole with acetic anhydride and sodium cyanide under controlled conditions.
- Via Indoleacetamide: Another route includes the conversion of 3-indoleacetamide through dehydration processes.
- Sodium Cyanide Reaction: Indole can be reacted with sodium cyanide and an appropriate alkyl halide to yield 3-indoleacetonitrile .
These methods highlight the versatility of synthetic approaches available for producing this compound.
The applications of 3-indoleacetonitrile are diverse:
- Pharmaceuticals: Primarily used as a potential antiviral agent against influenza A virus.
- Agriculture: Acts as a plant growth regulator due to its auxin-inhibitory properties.
- Research: Utilized in studies exploring the biological activity of indole derivatives and their mechanisms of action .
Interaction studies involving 3-indoleacetonitrile have focused on its antiviral properties. Research indicates that it interacts with viral proteins, inhibiting their function and preventing viral replication. This interaction is critical for its effectiveness as an antiviral agent against influenza A virus. Additionally, studies have explored its interactions with other biological molecules to understand its broader pharmacological profile .
Several compounds share structural similarities with 3-indoleacetonitrile, each exhibiting unique properties:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Indole-3-acetic acid | Indole derivative | Known for plant growth regulation |
| Indole-3-carboxaldehyde | Indole derivative | Exhibits antibacterial properties |
| Gramine | Indole derivative | Displays neuroprotective effects |
| 5-Hydroxyindole | Indole derivative | Associated with serotonin metabolism |
The uniqueness of 3-indoleacetonitrile lies in its specific antiviral activity against influenza A virus, setting it apart from other indole derivatives that may focus on different biological activities .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








